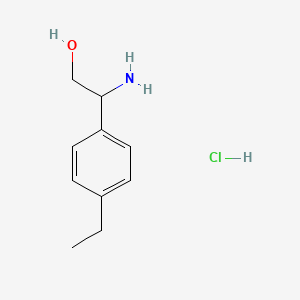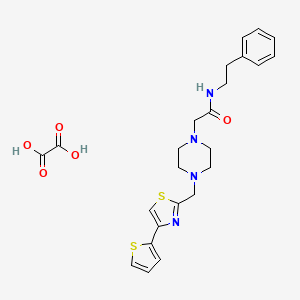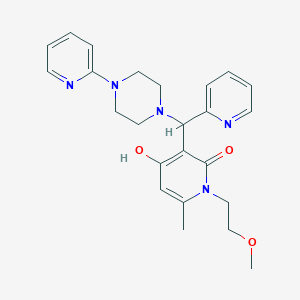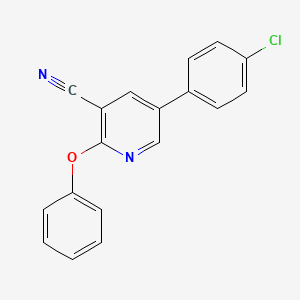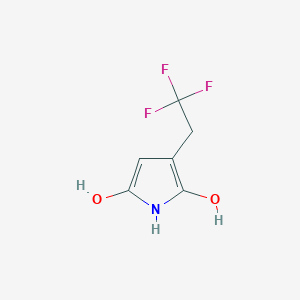
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol, also known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyrrole derivative that has a trifluoroethyl group attached to the pyrrole ring. This compound has unique properties that make it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is not fully understood. However, it is believed that 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol reacts with ROS in cells, resulting in the formation of a fluorescent product. The fluorescence of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is directly proportional to the concentration of ROS in the cell. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been shown to chelate iron ions, resulting in a change in its fluorescence.
Biochemical and Physiological Effects
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been shown to have no significant biochemical or physiological effects on cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is a non-toxic compound that does not interfere with cellular processes. This makes 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol an ideal probe for use in biological systems.
Advantages and Limitations for Lab Experiments
The primary advantage of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its high sensitivity and selectivity for ROS detection. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is also a non-toxic compound that does not interfere with cellular processes. The primary limitation of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous systems.
Future Directions
There are several future directions for the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in scientific research. One potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of ROS in vivo. This would involve the development of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol-based imaging agents for use in animal models. Another potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of iron ions in biological systems. This could lead to the development of new diagnostic tools for iron-related diseases. Finally, the synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol derivatives with improved solubility and fluorescence properties could lead to the development of new probes for use in biological systems.
Synthesis Methods
The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol involves the reaction of 2,5-dimethoxytetrahydrofuran with trifluoroacetaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as the main product. The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is relatively simple and has been optimized to produce high yields of the compound.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been used in various scientific research applications due to its unique properties. One of the primary uses of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is an excellent probe for ROS detection due to its high sensitivity and selectivity. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been used as a fluorescent probe for the detection of iron ions in cells.
properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1H-pyrrole-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)2-3-1-4(11)10-5(3)12/h1,10-12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOHJDHLIGXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1CC(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



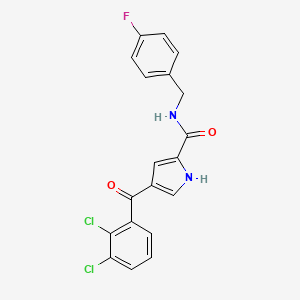
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)



![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)
![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)
